molecular formula C5H4N4S B13666358 Thiazolo[4,5-d]pyrimidin-7-amine

Thiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13666358
M. Wt: 152.18 g/mol
InChI Key: XDRROOYYBQVIHH-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate can then be alkylated at the sulfur atom with various alkyl halides to produce the desired this compound derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Thiazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately induces cell death in rapidly proliferating cancer cells . Additionally, its interaction with other enzymes and receptors can modulate various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure, which allows for versatile modifications and interactions with a wide range of biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H,(H2,6,7,8)

InChI Key

XDRROOYYBQVIHH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=CS2)N

Origin of Product

United States

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